molecular formula C46H64N14O13S2 B12397766 [8-L-arginine] deaminovasopressin

[8-L-arginine] deaminovasopressin

Cat. No.: B12397766
M. Wt: 1085.2 g/mol
InChI Key: OTXIQMVJHKNRPQ-LGYYRGKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[8-L-arginine] deaminovasopressin is a synthetic analog of vasopressin, also known as antidiuretic hormone. It is a modified peptide where the eighth position is occupied by L-arginine. This compound is primarily used in scientific research due to its unique properties and biological activities .

Preparation Methods

The synthesis of [8-L-arginine] deaminovasopressin involves peptide synthesis techniques. The process typically includes the following steps:

Chemical Reactions Analysis

[8-L-arginine] deaminovasopressin undergoes various chemical reactions, including:

Scientific Research Applications

[8-L-arginine] deaminovasopressin has several applications in scientific research:

Mechanism of Action

[8-L-arginine] deaminovasopressin exerts its effects by binding to vasopressin receptors, specifically the V2 receptor. This binding activates a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP), which leads to the insertion of aquaporin channels in the renal collecting ducts. This process increases water reabsorption and reduces urine output .

Comparison with Similar Compounds

[8-L-arginine] deaminovasopressin is compared with other vasopressin analogs, such as:

These comparisons highlight the unique properties of this compound, particularly its selectivity and efficacy in binding to vasopressin receptors.

Biological Activity

Introduction

[8-L-arginine] deaminovasopressin, commonly referred to as DDAVP (1-desamino-8-D-arginine vasopressin), is a synthetic analog of the natural hormone arginine vasopressin (AVP). This compound has gained significant attention due to its unique biological activities, particularly in the fields of endocrinology and oncology. This article provides an in-depth analysis of the biological activity of DDAVP, including its pharmacological effects, mechanisms of action, and clinical applications.

DDAVP primarily exerts its effects through selective binding to vasopressin V2 receptors, which are predominantly located in the renal collecting ducts. This interaction leads to increased aquaporin-2 channel expression on the apical membrane of principal cells, resulting in enhanced water reabsorption and subsequent antidiuretic effects. The compound has a prolonged half-life compared to AVP due to modifications that enhance its stability and receptor affinity .

Antidiuretic Activity

DDAVP is well-documented for its potent antidiuretic properties. In clinical studies, patients with central diabetes insipidus have shown significant improvements in urine concentration following DDAVP administration. The duration of this effect can range from 5 to 21 hours, depending on individual patient response .

Coagulation Factor Release

In addition to its antidiuretic effects, DDAVP stimulates the release of von Willebrand factor and factor VIII from endothelial cells, making it a valuable treatment for patients with hemophilia A and von Willebrand disease. Clinical trials have demonstrated that DDAVP infusion results in a marked increase in factor VIII-related properties, thereby shortening bleeding times in affected individuals .

Cognitive Effects

Recent studies have also explored the cognitive effects of DDAVP. In a double-blind placebo-controlled trial involving patients with major affective disorders, significant improvements were observed in memory formation and encoding tasks following DDAVP treatment. This suggests a potential role for vasopressin in modulating cognitive processes related to affective disorders .

Diabetes Insipidus Management

DDAVP is primarily used for managing central diabetes insipidus. A study involving patients treated with intranasal DDAVP showed consistent antidiuretic responses, with peak plasma levels occurring approximately four hours post-administration. The prolonged effect is attributed to slow absorption and persistent plasma levels .

Hemophilia Treatment

In hemophilia management, DDAVP has been shown effective in increasing factor VIII levels in patients with low-titer autoantibodies against factor VIII. A notable case involved a patient whose bleeding time significantly decreased after DDAVP infusion, demonstrating its utility in acute bleeding scenarios .

Cancer Research

Emerging research indicates that DDAVP may possess antiproliferative properties against certain cancer cell lines. For instance, studies on breast cancer cell lines expressing V2 receptors revealed that exposure to DDAVP inhibited cell growth significantly at concentrations as low as 100 nM. This finding opens avenues for further investigation into the use of vasopressin analogs as potential anticancer agents .

Table 1: Summary of Biological Activities of DDAVP

Activity TypeEffectReference
AntidiureticIncreased water reabsorption ,
CoagulationEnhanced release of factor VIII ,
Cognitive ImprovementImproved memory formation
AntiproliferativeInhibition of breast cancer cell growth ,

Table 2: Clinical Outcomes Following DDAVP Treatment

ConditionPatient ResponseDuration of Effect
Central Diabetes InsipidusSignificant urine concentration improvement5-21 hours
Hemophilia AIncreased factor VIII levelsVariable
Major Affective DisorderImproved memory tasksVariable

Properties

Molecular Formula

C46H64N14O13S2

Molecular Weight

1085.2 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-37(64)65)59-43(71)32(20-36(49)63)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

OTXIQMVJHKNRPQ-LGYYRGKSSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.